molecular formula C21H20N6 B15106160 {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine

Cat. No.: B15106160
M. Wt: 356.4 g/mol
InChI Key: CMERKXCTGJZTMY-UHFFFAOYSA-N
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Description

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pteridine derivative with a benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound, which shares the core structure but lacks the phenylethyl and benzylamine groups.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Neopterin: Another pteridine derivative with immunological significance.

Uniqueness

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various fields of research and application.

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(2-phenylethyl)pteridine-2,4-diamine

InChI

InChI=1S/C21H20N6/c1-3-7-16(8-4-1)11-12-24-21-26-19-18(22-13-14-23-19)20(27-21)25-15-17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H2,23,24,25,26,27)

InChI Key

CMERKXCTGJZTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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